



Application Notes: In Vivo Imaging of GSK690693 Effects on Tumor Growth

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Compound of Interest		
Compound Name:	GSK 690	
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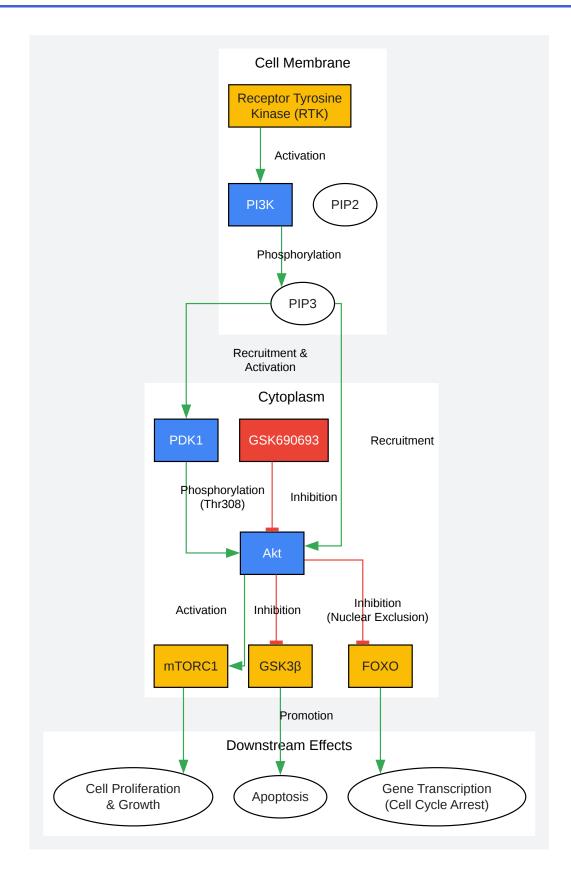
Introduction

GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers.[1][4] By inhibiting Akt, GSK690693 blocks downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[5][6] These application notes provide detailed protocols for evaluating the in vivo antitumor activity of GSK690693 using preclinical tumor models, with a focus on imaging techniques to monitor therapeutic response.

Mechanism of Action

GSK690693 is an aminofurazan-derived compound that competitively binds to the ATP-binding site of Akt kinases.[1][7] This inhibition prevents the phosphorylation of numerous downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β), Proline-Rich Akt Substrate of 40 kDa (PRAS40), and the Forkhead box O (FOXO) family of transcription factors.[3][7] The inhibition of these downstream effectors is the primary mechanism behind GSK690693's anti-proliferative and pro-apoptotic effects.[6][8]





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Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.





Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of GSK690693

Target Kinase	IC50 (nmol/L)	Kinase Family	Notes
Akt1	2	AGC	ATP-competitive inhibition.[2][3]
Akt2	13	AGC	ATP-competitive inhibition.[2][3]
Akt3	9	AGC	ATP-competitive inhibition.[2][3]
PKA	24	AGC	Less selective against other AGC family members.[9]
PrkX	5	AGC	Less selective against other AGC family members.[9]
ΡΚCα	21	AGC	Less selective against other AGC family members.[9]
AMPK	50	САМК	Also inhibits members of the CAMK family.[9]
DAPK3	81	САМК	Also inhibits members of the CAMK family.[9]

Table 2: In Vivo Antitumor Activity of GSK690693 in Xenograft Models



Tumor Model	Host	Dose & Schedule	Tumor Growth Inhibition (%)	Reference
BT474 (Breast)	SCID Mice	30 mg/kg, i.p., once daily	75%	[7]
LNCaP (Prostate)	Nude Mice	30 mg/kg, i.p., once daily	60%	[6]
SKOV3 (Ovarian)	Nude Mice	30 mg/kg, i.p., once daily	55%	[6]
Various Solid Tumors	N/A	30 mg/kg, daily x 5 for 6 weeks	Modest activity, increased EFS in 11 of 34 xenografts.	[4][10]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol outlines the procedure for assessing the effect of GSK690693 on the growth of human tumor xenografts in immunocompromised mice.

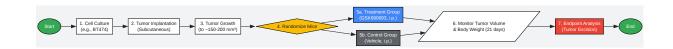
1. Materials

- Human tumor cell line (e.g., BT474)
- Immunocompromised mice (e.g., SCID or BALB/c nude, 6-8 weeks old)[11]
- GSK690693
- Vehicle for formulation (e.g., 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water, pH 6.0, or 5% dextrose, pH 4.0)[7]
- Matrigel (optional)
- · Digital calipers



2. Procedure

- Cell Culture: Culture tumor cells in appropriate media until they reach 80-90% confluency.
- Tumor Implantation: Harvest cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 μL. Subcutaneously inject the cell suspension into the flank of each mouse.[11]
- Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume twice weekly using digital calipers. Calculate tumor volume using the formula: (Length × Width²)/2.[7][11]
- Randomization: When tumors reach a mean volume of approximately 150-200 mm³, randomize mice into treatment and vehicle control groups.
- Drug Administration: Administer GSK690693 intraperitoneally (i.p.) at the desired dose (e.g., 10, 20, or 30 mg/kg) once daily.[7] Administer an equal volume of the vehicle to the control group.
- Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (e.g., 21 days).[7]
- Endpoint Analysis: At the end of the study, euthanize the mice. Excise, weigh, and process the tumors for further pharmacodynamic analysis.



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Caption: Workflow for an in vivo antitumor efficacy study.

Protocol 2: Pharmacodynamic Analysis of In Vivo Target Engagement

Methodological & Application





This protocol describes how to confirm that GSK690693 is inhibiting its target, Akt, within the tumor tissue.

- 1. Materials
- Excised tumors from Protocol 1
- RIPA buffer with protease and phosphatase inhibitors
- · BCA or Bradford protein assay kit
- SDS-PAGE and Western blotting equipment
- Primary antibodies (e.g., anti-phospho-GSK3β, anti-total-GSK3β, anti-phospho-Akt, anti-total-Akt)
- Secondary antibodies (HRP-conjugated)
- Enhanced chemiluminescence (ECL) substrate
- 2. Procedure
- Sample Collection: Collect tumors at specified time points after the final dose of GSK690693.
 Snap-freeze tissues in liquid nitrogen and store at -80°C.
- Tumor Lysate Preparation: Homogenize the frozen tumor tissue in ice-cold RIPA buffer.[11]
- Protein Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.
 Collect the supernatant containing the protein lysate.[11]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect protein bands using an ECL substrate and an imaging system.[11]
- Data Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein for Akt substrates (like GSK3β) in the GSK690693-treated group compared to the vehicle group indicates successful target engagement.[7][9]

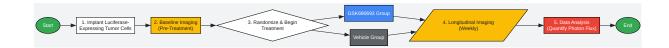
Protocol 3: In Vivo Bioluminescence Imaging (BLI) to Monitor Tumor Response

BLI allows for non-invasive, longitudinal monitoring of tumor burden in living animals. This requires the use of tumor cells that have been engineered to stably express a luciferase reporter gene.

- 1. Materials
- Tumor cells stably expressing a luciferase reporter (e.g., Firefly luciferase)
- D-luciferin substrate
- In vivo imaging system (e.g., IVIS) with anesthesia unit
- 2. Procedure
- Establish Xenografts: Follow steps 1-4 from Protocol 1 using luciferase-expressing tumor cells.
- Baseline Imaging: Before starting treatment, acquire baseline bioluminescence images.
 - Anesthetize mice (e.g., with isoflurane).
 - Administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg).[12]



- Wait 10-15 minutes for substrate distribution, then acquire images using the in vivo imaging system.
- Treatment: Begin drug administration as described in Protocol 1, Step 5.
- Longitudinal Imaging: Repeat the imaging procedure (Step 2) at regular intervals (e.g., once or twice a week) for all mice in both the treatment and control groups.
- Data Analysis:
 - Using the imaging software, draw regions of interest (ROIs) around the tumor sites.
 - Quantify the total photon flux (photons/second) within each ROI.
 - Plot the average photon flux for each group over time. A reduction or slower increase in the bioluminescent signal in the GSK690693-treated group compared to the control group indicates a positive therapeutic response.



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Caption: Workflow for in vivo bioluminescence imaging (BLI).

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